2-(acetylamino)-4,5-dimethyl-N-(propan-2-yl)thiophene-3-carboxamide
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Overview
Description
2-(acetylamino)-4,5-dimethyl-N-(propan-2-yl)thiophene-3-carboxamide is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 2-(acetylamino)-4,5-dimethyl-N-(propan-2-yl)thiophene-3-carboxamide, can be achieved through various methods. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Chemical Reactions Analysis
2-(acetylamino)-4,5-dimethyl-N-(propan-2-yl)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various substituted thiophene derivatives
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Scientific Research Applications
2-(acetylamino)-4,5-dimethyl-N-(propan-2-yl)thiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities
Material Science: Thiophene-based molecules are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: Thiophene derivatives are utilized as corrosion inhibitors and in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(acetylamino)-4,5-dimethyl-N-(propan-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways, including enzyme inhibition, receptor binding, and ion channel modulation .
Comparison with Similar Compounds
2-(acetylamino)-4,5-dimethyl-N-(propan-2-yl)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the versatility and uniqueness of thiophene derivatives .
Properties
Molecular Formula |
C12H18N2O2S |
---|---|
Molecular Weight |
254.35 g/mol |
IUPAC Name |
2-acetamido-4,5-dimethyl-N-propan-2-ylthiophene-3-carboxamide |
InChI |
InChI=1S/C12H18N2O2S/c1-6(2)13-11(16)10-7(3)8(4)17-12(10)14-9(5)15/h6H,1-5H3,(H,13,16)(H,14,15) |
InChI Key |
HKCITZWNNAITBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC(C)C)NC(=O)C)C |
Origin of Product |
United States |
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